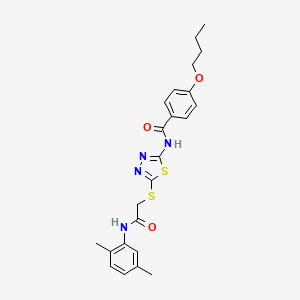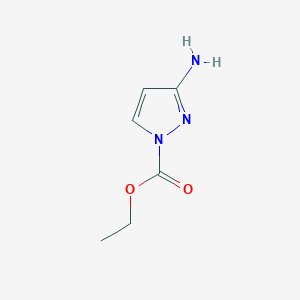
3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide, also known as DMTP, is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. DMTP is a piperidine derivative that has been synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been studied in detail.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
Research on compounds with structural similarities often focuses on their efficient synthesis and potential as intermediates for further chemical transformations. For example, studies on the synthesis of novel pyridopyrimidines and their derivatives highlight the importance of these compounds in chemical synthesis, offering pathways to develop new molecules with potential biological activities (Vijayakumar, Karthikeyan, & Sarveswari, 2014). Such research lays the groundwork for the synthesis of more complex compounds, including those with the specific structure mentioned.
Biological Activities and Pharmacological Potential
Compounds featuring pyrimidine, piperidine, and carboxamide groups are extensively studied for their biological activities. For instance, pyrimidinone and oxazinone derivatives fused with thiophene rings have been synthesized and evaluated for their antimicrobial properties, showing that structural manipulation can yield compounds with significant biological activities (Hossan et al., 2012). These findings suggest potential research directions for the compound , exploring its biological and pharmacological activities.
Anticancer and Antituberculosis Applications
Research into novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents shows the therapeutic potential of compounds within this chemical space (Rahmouni et al., 2016). Additionally, compounds like imidazo[1,2-a]pyridine-3-carboxamides have been synthesized and found to possess potent antituberculosis activity, further indicating the relevance of similar compounds in addressing global health challenges (Moraski et al., 2011).
Propiedades
IUPAC Name |
3-(4,6-dimethylpyrimidin-2-yl)oxy-N-(3-methylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-13-6-4-7-16(10-13)22-19(24)23-9-5-8-17(12-23)25-18-20-14(2)11-15(3)21-18/h4,6-7,10-11,17H,5,8-9,12H2,1-3H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDUYDYDVSVTDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCCC(C2)OC3=NC(=CC(=N3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3S,10S,13R,14S,17R)-3-[(2R,3R,4S,5R,6S)-3,4-Dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B2388591.png)





![methyl 2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate](/img/structure/B2388601.png)
![(3-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2388604.png)


![2-((4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2388608.png)
![3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2388609.png)

